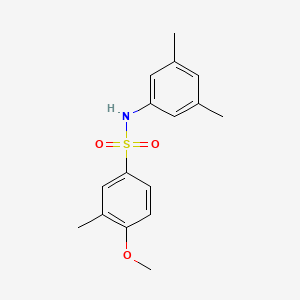
4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide, also known as DIDS, is a sulfonamide compound that has been used extensively in scientific research. It is a potent inhibitor of chloride transport and has been shown to have a variety of effects on biological systems.
Wirkmechanismus
4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide is a potent inhibitor of chloride transporters and channels. It binds to the extracellular surface of these proteins and blocks the movement of chloride ions across the membrane. 4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide has been shown to inhibit several types of chloride channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) and the voltage-gated chloride channel (ClC). The exact mechanism of action of 4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide is not fully understood, but it is thought to involve the formation of a covalent bond between the sulfonamide group of 4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide and a specific amino acid residue on the chloride transporter or channel.
Biochemical and Physiological Effects:
4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide has a variety of biochemical and physiological effects on biological systems. It has been shown to inhibit the activity of chloride transporters and channels, which can lead to changes in cell volume, pH, and ion balance. 4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide has also been shown to modulate the activity of other ion channels, including potassium and calcium channels. In addition, 4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide has been shown to have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide is a widely used tool in scientific research, and it has several advantages for lab experiments. It is a potent and selective inhibitor of chloride transporters and channels, which allows researchers to study the role of chloride transport in biological systems. 4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide is also relatively easy to synthesize and has a long shelf life. However, there are some limitations to the use of 4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide in lab experiments. It can be toxic to cells at high concentrations, and its effects on biological systems can be complex and difficult to interpret.
Zukünftige Richtungen
There are several future directions for research on 4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide. One area of interest is the development of new compounds that are more potent and selective inhibitors of chloride transporters and channels. Another area of interest is the study of the role of chloride transport in disease states, such as cystic fibrosis and epilepsy. Finally, there is a need for more research on the biochemical and physiological effects of 4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide, particularly in relation to its anti-inflammatory and anti-tumor properties.
Conclusion:
In conclusion, 4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide is a sulfonamide compound that has been used extensively in scientific research to study the role of chloride transport in biological systems. Its synthesis method is relatively simple, and it has several advantages for lab experiments. 4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide is a potent inhibitor of chloride transporters and channels, and it has a variety of biochemical and physiological effects on biological systems. There are several future directions for research on 4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide, including the development of new compounds and the study of its effects in disease states.
Synthesemethoden
The synthesis of 4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide involves the reaction of 2,4-dimethylphenylamine with 4,5-dichloro-2-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained in high yield. The synthesis of 4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide is relatively simple and has been well established in the literature.
Wissenschaftliche Forschungsanwendungen
4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide has been used extensively in scientific research to study the role of chloride transport in biological systems. It has been shown to inhibit the activity of chloride channels and transporters, which are involved in a variety of physiological processes such as cell volume regulation, acid-base balance, and synaptic transmission. 4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide has been used to study the role of chloride transport in various tissues, including the brain, heart, and kidney.
Eigenschaften
IUPAC Name |
4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO2S/c1-9-4-5-14(10(2)6-9)18-21(19,20)15-8-13(17)12(16)7-11(15)3/h4-8,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSQEQQOOWNZLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2C)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-[[3-ethoxycarbonyl-4-methyl-5-(methylcarbamoyl)thiophen-2-yl]amino]-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7499265.png)




![1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole](/img/structure/B7499308.png)
![5-bromo-N-tert-butyl-3-methyl-1-benzo[b]furan-2-carboxamide](/img/structure/B7499316.png)

![2-methyl-N-[1-(1-methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)piperidin-4-yl]benzamide](/img/structure/B7499338.png)
![N'-[(E)-(2-chloroquinolin-3-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B7499348.png)
